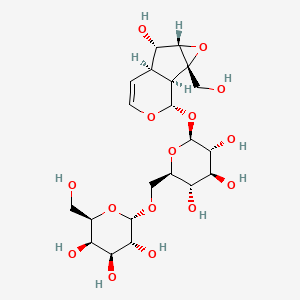
Rehmannioside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rehmannioside A is an iridoid glycoside compound primarily isolated from the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rehmannioside A involves multiple steps, starting from the extraction of the iridoid glycosides from Rehmannia glutinosa. The process typically includes hydrolysis, purification, and crystallization steps to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from Rehmannia glutinosa roots. The roots are first dried and then subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Rehmannioside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of iridoid glycosides.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and autoimmune diseases such as systemic lupus erythematosus
Industry: Utilized in the formulation of herbal supplements and traditional medicines.
Mechanism of Action
Rehmannioside A exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the release of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways.
Antioxidant: Reduces oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.
Neuroprotective: Protects neurons from apoptosis by promoting M2 polarization of microglia and inhibiting pro-inflammatory mediators
Comparison with Similar Compounds
Rehmannioside A is compared with other iridoid glycosides such as:
Catalpol: Another iridoid glycoside with similar anti-inflammatory and neuroprotective properties.
Aucubin: Known for its hepatoprotective and anti-inflammatory effects.
Loganin: Exhibits antioxidant and anti-inflammatory activities.
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C21H32O15 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O15/c22-3-7-11(25)13(27)15(29)19(33-7)32-4-8-12(26)14(28)16(30)20(34-8)35-18-9-6(1-2-31-18)10(24)17-21(9,5-23)36-17/h1-2,6-20,22-30H,3-5H2/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20+,21-/m1/s1 |
InChI Key |
DTNSOISBYQKHCS-XTOBSYSVSA-N |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
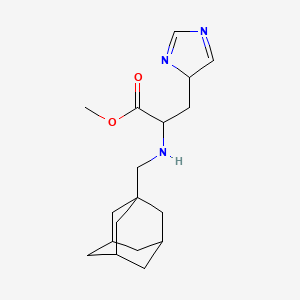
![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752596.png)
![(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)
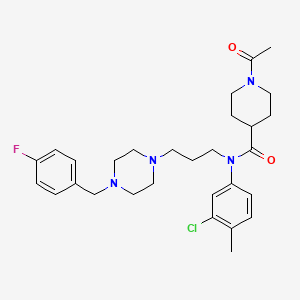

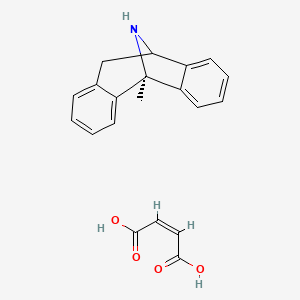
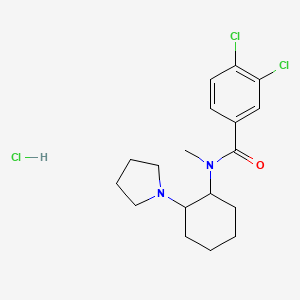
![3-[[3-(2-Amino-2-carboxyethyl)-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid](/img/structure/B10752641.png)
![1-(4-chlorobenzyl)-2-(2,2-dimethyl-3-(1H-tetrazol-5-yl)propyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indole](/img/structure/B10752652.png)
![(3R)-6-[(7aR)-4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752659.png)
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752665.png)
